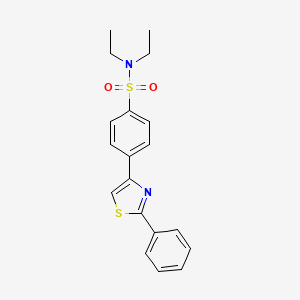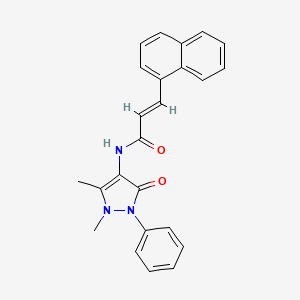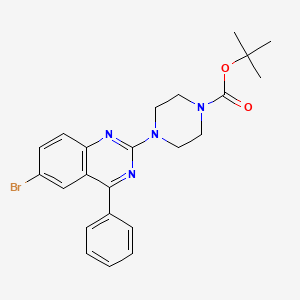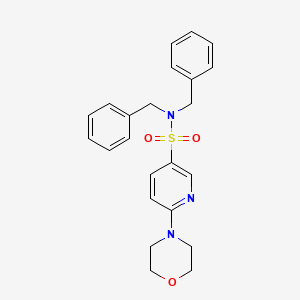
N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide
Übersicht
Beschreibung
N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide, also known as BMBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMBS is a sulfonamide derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide is not fully understood. However, it has been suggested that N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide exerts its antibacterial and antifungal activity by inhibiting the synthesis of nucleic acids and proteins, which are essential for the growth and survival of microorganisms. N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects
N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Moreover, N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide has been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide has been found to exhibit significant antibacterial, antifungal, and antitumor activity, making it a useful tool for studying the mechanisms of action of these microorganisms and cancer cells. However, N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide also has some limitations. It is a relatively new compound that has not been extensively studied. Moreover, the mechanism of action of N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide is not fully understood, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for the study of N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide. First, further studies are needed to elucidate the mechanism of action of N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide. Second, the potential applications of N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide in medicine, biology, and chemistry should be explored further. Third, the synthesis of N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide should be optimized to improve its yield and purity. Fourth, the toxicity of N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide should be evaluated to determine its safety for use in humans. Finally, the development of new derivatives of N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide with improved activity and selectivity should be pursued.
Conclusion
In conclusion, N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide, or N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide has been synthesized using different methods and has been found to exhibit significant antibacterial, antifungal, and antitumor activity. It has several advantages for lab experiments, but also has some limitations. Further studies are needed to elucidate the mechanism of action of N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide and explore its potential applications in medicine, biology, and chemistry.
Wissenschaftliche Forschungsanwendungen
N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry. N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide has been found to exhibit significant antibacterial, antifungal, and antitumor activity. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide has also been found to inhibit the growth of fungi, such as Candida albicans and Aspergillus niger. Moreover, N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
N-(1-benzyl-2-methylbenzimidazol-5-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-16-8-11-20(12-9-16)28(26,27)24-19-10-13-22-21(14-19)23-17(2)25(22)15-18-6-4-3-5-7-18/h3-14,24H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHPOVVXDFOWND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=N3)C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]azepane](/img/structure/B3437830.png)


![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B3437849.png)
![3-{[4-chloro-1-(4-ethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid](/img/structure/B3437853.png)
![3-chloro-4-[(2-ethoxyphenyl)amino]-1-(3-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B3437860.png)

![N-[2-(4-morpholinyl)ethyl]-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B3437871.png)

![1-(2-methoxyphenyl)-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B3437877.png)
![N-(5-bromo-2-pyridinyl)-2-[(4'-cyano-4-biphenylyl)oxy]acetamide](/img/structure/B3437883.png)

![2-{4-[4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B3437891.png)